molecular formula C8H11BrClNO B3115378 (2S)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl CAS No. 2095773-02-5

(2S)-2-AMINO-2-(4-BROMOPHENYL)ETHAN-1-OL HCl

Cat. No.: B3115378
CAS No.: 2095773-02-5
M. Wt: 252.53
InChI Key: PQQGURGSEYFRCS-DDWIOCJRSA-N
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Description

(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10BrNO·HCl This compound is known for its applications in various fields, including chemistry, biology, and medicine

Biochemical Analysis

Biochemical Properties

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as acetylcholinesterase, which hydrolyzes acetylcholine in the nervous system . The interaction with acetylcholinesterase can lead to changes in enzyme activity, affecting neurotransmission. Additionally, this compound may interact with other proteins and biomolecules, influencing their function and stability.

Cellular Effects

The effects of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, exposure to this compound has been shown to alter the activity of antioxidant enzymes such as catalase and superoxide dismutase in fish models . These changes can lead to oxidative stress and impact cellular homeostasis. Furthermore, the compound’s effect on gene expression can result in altered cellular functions and metabolic pathways.

Molecular Mechanism

At the molecular level, (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, its interaction with acetylcholinesterase involves binding to the enzyme’s active site, thereby inhibiting its activity . This inhibition can lead to an accumulation of acetylcholine, affecting neurotransmission and potentially leading to neurotoxic effects.

Temporal Effects in Laboratory Settings

The temporal effects of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride in laboratory settings are influenced by its stability and degradation over time. Studies have shown that the compound remains stable under controlled conditions, but its effects on cellular function can vary with prolonged exposure . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated potential changes in cellular metabolism and function, highlighting the importance of monitoring its stability and degradation products.

Dosage Effects in Animal Models

The effects of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and reducing oxidative stress . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and disruption of cellular homeostasis . These dosage-dependent effects underscore the importance of careful dosage optimization in experimental settings.

Metabolic Pathways

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound can influence metabolic flux and metabolite levels, potentially affecting overall cellular metabolism . Its interactions with specific enzymes can lead to the formation of metabolites that may have distinct biological activities.

Transport and Distribution

The transport and distribution of (S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is crucial for elucidating the compound’s overall biological effects and potential therapeutic applications.

Subcellular Localization

(S)-2-Amino-2-(4-bromophenyl)ethanol hydrochloride exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its interaction with specific biomolecules and the subsequent biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 4-bromobenzaldehyde.

    Reduction: The 4-bromobenzaldehyde is reduced to 4-bromobenzyl alcohol using a reducing agent such as sodium borohydride.

    Amination: The 4-bromobenzyl alcohol is then subjected to amination using ammonia or an amine source to form 4-bromobenzylamine.

    Hydroxylation: The 4-bromobenzylamine is hydroxylated to form (2S)-2-amino-2-(4-bromophenyl)ethan-1-ol.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of (2S)-2-amino-2-(4-bromophenyl)ethan-1-ol hydrochloride may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to accelerate the reactions.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The bromine atom in the compound can be substituted with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Substitution reactions may involve reagents like sodium hydroxide or other nucleophiles.

Major Products Formed

    Oxidation: Formation of 4-bromobenzaldehyde or 4-bromobenzoic acid.

    Reduction: Formation of 4-bromobenzyl alcohol or 4-bromobenzylamine.

    Substitution: Formation of various substituted benzene derivatives.

Scientific Research Applications

(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-Amino-2-(4-chlorophenyl)ethan-1-ol hydrochloride
  • (2S)-2-Amino-2-(4-fluorophenyl)ethan-1-ol hydrochloride
  • (2S)-2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride

Uniqueness

(2S)-2-Amino-2-(4-bromophenyl)ethan-1-ol hydrochloride is unique due to the presence of the bromine atom, which imparts specific chemical properties, such as increased reactivity in substitution reactions. This makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

IUPAC Name

(2S)-2-amino-2-(4-bromophenyl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO.ClH/c9-7-3-1-6(2-4-7)8(10)5-11;/h1-4,8,11H,5,10H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQQGURGSEYFRCS-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(CO)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1[C@@H](CO)N)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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